molecular formula C7H3Br2NO4 B12468727 2,6-Dibromo-3-nitrobenzoic acid

2,6-Dibromo-3-nitrobenzoic acid

Cat. No.: B12468727
M. Wt: 324.91 g/mol
InChI Key: CFMLBYUKCFEXQS-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3Br2NO4 It is characterized by the presence of two bromine atoms and one nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-nitrobenzoic acid typically involves the bromination of 3-nitrobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron (III) bromide. The reaction conditions usually include maintaining a controlled temperature to ensure selective bromination at the 2 and 6 positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration of benzoic acid to form 3-nitrobenzoic acid, followed by selective bromination. The reaction is typically carried out in large reactors with precise control over temperature and reagent addition to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atoms.

    Reduction Reactions: 2,6-Dibromo-3-aminobenzoic acid.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

2,6-Dibromo-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the study of substitution and coupling reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-nitrobenzoic acid in chemical reactions involves the electrophilic aromatic substitution of the bromine atoms and the reduction of the nitro group. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst.

Comparison with Similar Compounds

    3-Nitrobenzoic Acid: Lacks the bromine substituents, making it less reactive in certain substitution reactions.

    2-Bromo-3-nitrobenzoic Acid: Contains only one bromine atom, leading to different reactivity and applications.

    2,4-Dibromo-3-nitrobenzoic Acid: Has bromine atoms in different positions, affecting its chemical behavior.

Uniqueness: 2,6-Dibromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying selective substitution and coupling reactions in organic chemistry.

Properties

Molecular Formula

C7H3Br2NO4

Molecular Weight

324.91 g/mol

IUPAC Name

2,6-dibromo-3-nitrobenzoic acid

InChI

InChI=1S/C7H3Br2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

CFMLBYUKCFEXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)Br

Origin of Product

United States

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